molecular formula C9H10 B105459 Tricyclo[4.2.1.02,5]nona-3,7-diene CAS No. 15564-44-0

Tricyclo[4.2.1.02,5]nona-3,7-diene

Cat. No. B105459
CAS RN: 15564-44-0
M. Wt: 118.18 g/mol
InChI Key: KXHIYQZTTRKYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo[4.2.1.02,5]nona-3,7-diene is a chemical compound with the molecular formula C9H10 . It has a molecular weight of 118.1757 . The IUPAC Standard InChIKey for this compound is KXHIYQZTTRKYGP-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of Tricyclo[4.2.1.02,5]nona-3,7-diene contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 2 double bonds, 1 four-membered ring, 2 five-membered rings, 1 six-membered ring, 1 seven-membered ring, and 1 eight-membered ring .


Physical And Chemical Properties Analysis

Tricyclo[4.2.1.02,5]nona-3,7-diene has a predicted density of 1.091±0.06 g/cm3 . More research is needed to provide a comprehensive analysis of its physical and chemical properties.

Scientific Research Applications

  • Isomerization and Reaction Mechanisms :

    • Tricyclo[4.3.0.03,7]nona-4,8-diene radical cations can isomerize to tricyclo[4.2.1.04,9]nona-2,7-diene radical cations in γ-irradiated frozen Freon matrices, as revealed through ESR data. This transformation involves a four-step mechanism including hydrogen atom abstraction and attachment to C=C bonds at specific temperatures (Shchapin et al., 1999).
    • The thermal isomerization of tricyclo[4,2,1,02,5]nona-3,7-diene involves transition states that are minimally influenced electronically by the presence of remote double bonds (Frey et al., 1970).
  • Synthesis and Structural Analysis :

    • New C(2)-symmetric chiral diene ligands based on 3,7-disubstituted bicyclo[3.3.1]nona-2,6-diene frameworks have been synthesized, offering different chiral environments for catalysis (Shintani et al., 2009).
    • Functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes have been synthesized via a novel [6π + 2π] cycloaddition, highlighting the versatility of tricyclo derivatives in synthesis (Kadikova et al., 2020).
  • Photochemical Reactions :

    • Bicyclo[4.2.1]nona-2,4-diene-7,7,8,8-tetracarbonitrile undergoes multiplicity-dependent pericyclic rearrangements under specific irradiation conditions, demonstrating the compound's photochemical reactivity (Goldschmidt & Genizi, 1987).
  • Complex Formation and Stability :

    • Tricyclo[3.3.1]nona-3,7-diene derivatives can form stable chelate π-complexes with palladium and rhodium, as shown in the study of 1,3,5,7-tetramethyl-2,6,9-trioxo-bicyclo[3.3.1]nona-3,7-diene (Renzi et al., 1977).
  • Reactivity with Other Compounds :

    • The reaction of tricyclo[4.3.0.03,7]nona-4,8-diene with dichlorocarbene under phase transfer catalysis conditions highlights its reactivity and the potential for forming new compounds (Khoroshutin et al., 1997).

properties

IUPAC Name

tricyclo[4.2.1.02,5]nona-3,7-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10/c1-2-7-5-6(1)8-3-4-9(7)8/h1-4,6-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHIYQZTTRKYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935259
Record name Tricyclo[4.2.1.0~2,5~]nona-3,7-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclo[4.2.1.02,5]nona-3,7-diene

CAS RN

4932-71-2, 15564-44-0, 15564-45-1
Record name Tricyclo(4.2.1.02,5)nona-3,7-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004932712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(4.2.1.02,5)nona-3,7-diene, (1alpha,2beta,5beta,6alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015564440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(4.2.1.02,5)nona-3,7-diene, (1alpha,2alpha,5alpha,6alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015564451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo[4.2.1.0~2,5~]nona-3,7-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tricyclo[4.2.1.02,5]nona-3,7-diene
Reactant of Route 2
Tricyclo[4.2.1.02,5]nona-3,7-diene
Reactant of Route 3
Tricyclo[4.2.1.02,5]nona-3,7-diene
Reactant of Route 4
Tricyclo[4.2.1.02,5]nona-3,7-diene
Reactant of Route 5
Tricyclo[4.2.1.02,5]nona-3,7-diene
Reactant of Route 6
Tricyclo[4.2.1.02,5]nona-3,7-diene

Citations

For This Compound
43
Citations
IA Akhtar, RJ Atkins, GI Fray, GR Geen, TJ King - Tetrahedron, 1980 - Elsevier
Tetracyclol[8.2.2.0 .0 3,8 ]tetradeca-4,6,11-trienes 5 are produced from tricyclo[4.2.2.0 ]deca-3,7-dienes 1 by reaction with cyclopentadienones 2 (or equiv) followed by thermal …
Number of citations: 9 www.sciencedirect.com
RC De Selms - Journal of the American Chemical Society, 1974 - ACS Publications
< xy 2DMAD coupling experiments were required to establish the cis configuration at the bridgehead (¡ s^ 11 Hz), 2 and the positioning of the five-ring double bond as pictured. …
Number of citations: 9 pubs.acs.org
R Abbasoglu, SS Yilrnaz - 2006 - nopr.niscpr.res.in
For prediction and interpretation of facial selectivity and regioselectivity of the electrophilic addition reaction to exotricyclo[4.2.1.0 ]nona-3,7-diene(exoTND) of chlorine, various models(…
Number of citations: 8 nopr.niscpr.res.in
OD Lucchi, G Modena - Phosphorus and Sulfur and the Related …, 1983 - Taylor & Francis
Z-1,2-diphenylsulfonylethylene is shown to be a dienophile of general use since not only it cycloadds to conjugated 1,3-dienes but also to homo-conjugated double bonds and strained …
Number of citations: 5 www.tandfonline.com
S Torii, K Uneyama, M Isihara - The Journal of Organic Chemistry, 1974 - ACS Publications
The crude iodo thiocardonates were treated with zinc dust (0.3 g), absolute ethanol (2 ml), and water (0.2 ml)(under nitrogen) and the mixture was refluxed for 14 hr. The zinc was …
Number of citations: 17 pubs.acs.org
P Schipper, JW de Haan, HM Buck - Journal of the Chemical Society …, 1981 - pubs.rsc.org
Dissolution of 9-chloro-9-methoxy-endo-tricyclo[4.2.1.02.5]nona-3,7-diene (7b, c) in liquid SO2 gives rise to a dissociation equilibrium which involves the rearranged 7-methoxy-endo-…
Number of citations: 5 pubs.rsc.org
LN Domelsmith, PD Mollere, KN Houk… - Journal of the …, 1978 - ACS Publications
Photoelectron and charge-transfer spectra of a variety of bicyclic and tricyclic alkenes fused to phenyl rings have been measured. The molecules studied are the benzo derivatives of …
Number of citations: 23 pubs.acs.org
JW Bats, O Bellinger, W Ried - Acta Crystallographica Section C …, 1984 - scripts.iucr.org
(IUCr) (1R*,1'R*,2S*,2'S*,3R*,3'R*,5R*,5'R*,6S*,6'S*)-3-Hydroxy-3'-trimethylsilyloxy[3,3'-bitricyclo[4.2.1.02,5]non-7-enyl]-4,4'-dione, C21H26O4Si Acta Crystallographica Section C …
Number of citations: 2 scripts.iucr.org
DN Butler, RA Russell, RB Waring… - Australian journal of …, 1984 - CSIRO Publishing
Sensitized irradiation (benzophenone, 0º, N2, pyrex filter, medium pressure Hg lamp) of dimethyl tricyclo[4.2.1.02,5]nona-3,7-diene-3,4-dicarboxylate (11) in (E)-1,2-dichloroethene …
Number of citations: 5 www.publish.csiro.au
T Mitsudo, K Kokuryo, T Shinsugi… - The Journal of …, 1979 - ACS Publications
Bicyclo [2.2. 1] hept-2-ene and its derivatives react with dimethyl acetylenedicarboxylate in the presence of ruthenium complexcatalysts in benzene at 80-100 C to give [2+ 2] cross …
Number of citations: 184 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.